4-Octyl-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

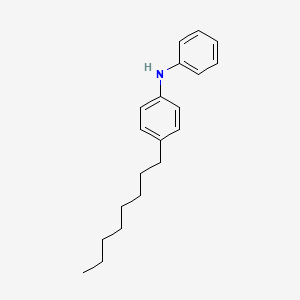

Structure

3D Structure

Properties

IUPAC Name |

4-octyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21-19-12-9-7-10-13-19/h7,9-10,12-17,21H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLLDZGHGNLZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063334 | |

| Record name | 4-Octyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenamine, 4-octyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4175-37-5 | |

| Record name | p-Octyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-octyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-octyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octyl-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Octyl-N-phenylaniline chemical structure and properties

An In-Depth Technical Guide to 4-Octyl-N-phenylaniline: Structure, Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic amine characterized by a diphenylamine core with an octyl group substituent. This modification imparts specific physicochemical properties that make it highly effective as an antioxidant and stabilizer, particularly in the rubber and polymer industries. This guide provides a comprehensive technical overview of its chemical structure, physical and spectral properties, a detailed, field-proven synthesis protocol, and an exploration of its primary applications and mechanism of action. The content is tailored for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound.

Chemical Identity and Structure

Nomenclature and Identifiers

To ensure clarity and precision in scientific communication, this compound is identified by several standard chemical monikers.

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1][2]

-

EINECS Number : 224-040-5[2]

Molecular Structure Analysis

The molecular architecture of this compound consists of three key components:

-

Aniline Core : A primary phenyl ring bonded to a nitrogen atom.

-

N-Phenyl Group : A second phenyl ring directly attached to the nitrogen, forming the diphenylamine backbone.

-

Para-Octyl Group : A C8 alkyl chain attached at the para-position (C4) of the aniline ring.

The long, nonpolar octyl chain significantly increases the molecule's lipophilicity, enhancing its solubility and compatibility with organic matrices such as elastomers and plastics. The secondary amine (-NH-) group is the molecule's reactive center, crucial for its antioxidant function.

Chemical Structure Visualization

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and performance in various applications.

| Property | Value | Source |

| Molecular Weight | 281.4 g/mol | [1] |

| Physical Form | Dry Powder | [1] |

| Melting Point | 41-43 °C | [5] |

| Boiling Point | 409.3 ± 24.0 °C (at 760 mmHg) | [4][5] |

| Density | 0.979 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.19 ± 0.40 (Predicted) | [2][5] |

| Water Solubility | Very low; generally considered insoluble. | [6] |

The low melting point indicates that the compound can be easily incorporated into polymer melts during processing. Its high boiling point and thermal stability are essential for its function as an antioxidant in materials subjected to high-temperature manufacturing processes.

Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, a theoretical analysis based on its functional groups provides a reliable profile for its identification and characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key peaks would include a sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the secondary amine. Aliphatic C-H stretching from the octyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹. Strong absorptions in the 1500-1600 cm⁻¹ region will correspond to aromatic C=C ring stretching.

-

¹H NMR Spectroscopy : In the proton NMR spectrum, the N-H proton would likely appear as a broad singlet between 3.5 and 5.0 ppm. The aromatic protons on the two phenyl rings would resonate in the downfield region of 6.5-7.5 ppm. The protons of the octyl chain would appear in the upfield region (0.8-2.6 ppm), with the terminal methyl group (CH₃) showing a characteristic triplet around 0.9 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the aromatic carbons between 110 and 150 ppm. The aliphatic carbons of the octyl chain would resonate in the upfield region, typically between 14 and 40 ppm.

-

Mass Spectrometry : The electron ionization mass spectrum (EI-MS) should exhibit a molecular ion peak (M⁺) at m/z = 281, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through an N-arylation reaction. The Buchwald-Hartwig amination is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for this purpose, known for its high yields and tolerance of various functional groups.

Proposed Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method starting from 4-octylaniline and an aryl halide.

Causality of Experimental Choices:

-

Catalyst System : A palladium(II) precatalyst is chosen for its stability and ease of handling. It is activated in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is critical; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst, preventing its decomposition.

-

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the amine, forming the more nucleophilic amide anion, which is essential for the catalytic cycle to proceed.

-

Solvent : An anhydrous, aprotic, and relatively nonpolar solvent like toluene is selected to ensure all reactants remain in solution at the reaction temperature and to prevent side reactions that could be caused by protic solvents.

-

Inert Atmosphere : The reaction is conducted under an inert atmosphere (nitrogen or argon) because the active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst and halt the reaction.

Step-by-Step Methodology:

-

Reactor Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Inerting : Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition : Under a positive flow of nitrogen, add anhydrous toluene (5 mL per mmol of aryl halide). Add 4-octylaniline (1.0 eq.) and bromobenzene (1.1 eq.) via syringe.

-

Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Workup : Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Validation : Confirm the structure and purity of the final product using NMR and MS analysis as described in the Spectroscopic Profile section.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Core Applications and Mechanistic Insights

Antioxidant in Rubber and Polymer Manufacturing

The primary industrial use of this compound is as an antioxidant.[1] It is incorporated into various polymers, especially rubber products, to protect them from degradation caused by oxidation.[1] Oxidative degradation, initiated by heat, light, or mechanical stress, leads to the loss of mechanical properties, discoloration, and reduced service life of the material.

Mechanism of Action: The antioxidant activity of this compound stems from the ability of its secondary amine group to act as a radical scavenger. The degradation of polymers often proceeds via a free-radical chain reaction.

-

Initiation : A polymer chain (P-H) forms a free radical (P•) under stress.

-

Propagation : The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•), thus propagating the chain reaction.

-

Termination (Antioxidant Action) : this compound (Ar₂NH) intervenes by donating its labile hydrogen atom to the peroxy radical, neutralizing it and stopping the propagation cycle. This process forms a stable, resonance-delocalized aminyl radical (Ar₂N•) that is far less reactive and does not continue the degradation chain.

The long octyl chain ensures high solubility and low volatility, keeping the antioxidant within the polymer matrix where it is needed, even at elevated temperatures.

Safety, Handling, and Toxicology

As a substituted aromatic amine, this compound requires careful handling in a laboratory or industrial setting. While a specific, comprehensive safety datasheet is not widely available, data from structurally similar compounds provides essential guidance.

-

Hazard Identification : Aromatic amines as a class can be irritants and may cause skin sensitization upon repeated contact.[7] They should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[8] The compound is also noted as being toxic to aquatic life with long-lasting effects.[9]

-

Personal Protective Equipment (PPE) : Work should be conducted in a well-ventilated chemical fume hood.[8] Standard PPE is mandatory, including chemical-resistant nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a specialty chemical with a well-defined structure that directly contributes to its function as a highly effective antioxidant. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination. The combination of a radical-scavenging amine functional group and a solubilizing octyl chain makes it an indispensable additive in the polymer industry for enhancing the durability and lifespan of materials. Proper handling and safety precautions are essential due to its classification as an aromatic amine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61335, this compound. Retrieved from [Link]

-

Chemigran Pte Ltd (n.d.). 4-Octyl-N-(4-octylphenyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174922640, 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Retrieved from [Link]

-

Chemsrc (n.d.). This compound | CAS#:4175-37-5. Retrieved from [Link]

-

NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies (2018). 4,4'-Dioctyldiphenylamine. Retrieved from [Link]

-

NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7569, 4,4'-Dioctyldiphenylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]

-

St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

-

ChemBK (n.d.). N-phenylaniline. Retrieved from [Link]

-

Marin, S. et al. (2015). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C20H27N | CID 61335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4175-37-5 [chemicalbook.com]

- 4. This compound | CAS#:4175-37-5 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 4175-37-5 [m.chemicalbook.com]

- 6. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Octyl-N-phenylaniline CAS number 4175-37-5

An In-Depth Technical Guide to 4-Octyl-N-phenylaniline (CAS 4175-37-5): Synthesis, Characterization, and Applications

Introduction

Overview and Significance

This compound, also known as 4-Octyldiphenylamine, is a substituted diarylamine that has garnered significant interest for its utility as a potent antioxidant and a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a secondary amine linking two phenyl rings, one of which is appended with a long alkyl chain, imparts specific physicochemical properties that are highly desirable in industrial applications. Primarily, it functions as an amine-type, chain-breaking antioxidant in the stabilization of polymers, rubbers, and lubricants, enhancing their service life by preventing oxidative degradation.[3][4] The lipophilic octyl group increases its solubility and compatibility in nonpolar organic matrices, making it particularly effective in these systems.[1] For researchers and process chemists, it serves as a valuable building block in the synthesis of more complex molecules where a substituted diarylamine moiety is required.[2]

Nomenclature and Chemical Identity

The compound is systematically identified by its CAS Registry Number, 4175-37-5.[5] A comprehensive list of its identifiers and core properties is provided below.

| Identifier | Value | Source(s) |

| CAS Number | 4175-37-5 | [5][6][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl- | [1][8] |

| Molecular Formula | C₂₀H₂₇N | [5][6] |

| Molecular Weight | 281.44 g/mol | [6][8] |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | [1][5] |

| InChIKey | DMLLDZGHGNLZNW-UHFFFAOYSA-N | [1][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical processes and final applications. It is typically supplied as a liquid or a dry powder.[1][9] The high boiling point and flash point are indicative of good thermal stability. Its high LogP value confirms its nonpolar, lipophilic nature, explaining its utility in organic media like polymers and oils.[8]

| Property | Value | Source(s) |

| Physical Form | Liquid / Dry Powder | [1][9] |

| Density | 0.979 g/cm³ | [8] |

| Boiling Point | 409.3 °C at 760 mmHg | [8] |

| Flash Point | 208.3 °C | [8] |

| Refractive Index | ~1.56 | [8][9] |

| LogP | 6.406 | [8] |

| pKa (Predicted) | 1.19 ± 0.40 | [5] |

Synthesis Strategies

The core of this compound is the C-N bond linking the two aromatic rings. Modern synthetic chemistry offers highly efficient catalytic methods for the construction of such bonds, primarily through palladium- or copper-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary and logical bond disconnections for the synthesis of the target molecule. Both pathways rely on coupling an amine with an aryl halide.

-

Pathway A: Disconnection between the nitrogen and the non-substituted phenyl ring. This route involves the coupling of 4-octylaniline with a phenyl halide .

-

Pathway B: Disconnection between the nitrogen and the octyl-substituted phenyl ring. This involves coupling aniline with a 4-octylphenyl halide .

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl C-N bonds.[10] It utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[11] This methodology is favored for its high efficiency, broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[10][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10][11]

This protocol describes the synthesis following Pathway A.

-

Reactor Setup: To a dry, argon-purged Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add 4-octylaniline (1.0 eq.) and iodobenzene (1.1 eq.) to the flask.

-

Solvent: Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of 0.2 M.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig reaction.[13] It typically requires a copper catalyst (often in stoichiometric amounts), a base, and high reaction temperatures (>180 °C) in a polar aprotic solvent.[13][14] While effective, the harsh conditions can limit its applicability with sensitive functional groups.[13] Modern variations use soluble copper salts and ligands to facilitate the reaction under milder conditions, making it a viable, palladium-free alternative.[15][16] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[13]

Spectroscopic Characterization and Purity Validation

As of early 2026, publicly accessible, experimentally-derived spectroscopic data (NMR, IR) for this compound is limited.[17] Therefore, characterization relies on a combination of predictive methods based on structurally similar compounds and a standard analytical workflow applied after synthesis.[18]

Predicted Spectroscopic Signatures

Predictions for ¹H and ¹³C NMR spectra can be made with high confidence by analyzing the known spectra of analogues like 4-methyl-N-phenylaniline and N-alkylanilines.[18][19]

Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.20 - 7.30 | m | 2H | Phenyl H (ortho to NH) |

| Aromatic H | 7.00 - 7.10 | d | 2H | Octyl-phenyl H (ortho to NH) |

| Aromatic H | 6.80 - 6.95 | m | 3H | Phenyl H (meta, para to NH) |

| Aromatic H | 6.95 - 7.05 | d | 2H | Octyl-phenyl H (ortho to octyl) |

| NH | 5.60 - 5.80 | br s | 1H | Amine proton |

| Ar-CH₂- | 2.50 - 2.60 | t | 2H | Benzylic CH₂ |

| -CH₂- | 1.55 - 1.65 | m | 2H | Heptyl chain |

| -CH₂- | 1.20 - 1.40 | m | 10H | Heptyl chain |

| -CH₃ | 0.85 - 0.95 | t | 3H | Terminal methyl |

Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (ppm) | Assignment |

| Aromatic C | ~144 | C-N (Phenyl) |

| Aromatic C | ~140 | C-N (Octyl-phenyl) |

| Aromatic C | ~138 | C-Alkyl (Octyl-phenyl) |

| Aromatic C | ~129 | CH (Phenyl) |

| Aromatic C | ~129 | CH (Octyl-phenyl) |

| Aromatic C | ~121 | CH (Phenyl) |

| Aromatic C | ~118 | CH (Octyl-phenyl) |

| Aromatic C | ~117 | CH (Phenyl) |

| Aliphatic C | ~35 | Ar-CH₂ |

| Aliphatic C | ~32 | CH₂ |

| Aliphatic C | ~31 | CH₂ |

| Aliphatic C | ~29 | CH₂ (multiple) |

| Aliphatic C | ~23 | CH₂ |

| Aliphatic C | ~14 | CH₃ |

-

Infrared (IR) Spectroscopy: Expected peaks would include a sharp N-H stretch around 3400 cm⁻¹, C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C=C aromatic ring stretches around 1600-1500 cm⁻¹.

-

Mass Spectrometry (MS): The monoisotopic mass is 281.21435 g/mol .[5] Electron Ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 281. Key fragmentation would likely involve benzylic cleavage, resulting in a loss of the C₇H₁₅ alkyl fragment.

A Practical Workflow for Characterization

A logical workflow is essential to confirm the identity and purity of the synthesized product.

Core Applications and Mechanism of Action

Role as an Amine-Type Antioxidant

This compound functions as a secondary antioxidant, crucial for the stabilization of materials like rubber and plastics.[3][20] The primary mechanism of action for diarylamine antioxidants is chain-breaking via hydrogen atom transfer (HAT).[3] During oxidative degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction that cleaves polymer backbones. The antioxidant molecule can donate its labile amine hydrogen atom to this radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized antioxidant radical.[3][21] This new radical is far less reactive and unable to effectively propagate the degradation chain, thus terminating the process.

Industrial Use in Polymers and Lubricants

The utility of this compound as an antioxidant is documented in chemical data reporting by government agencies.[1] The U.S. EPA's Chemical Data Reporting (CDR) indicates its use in the rubber product manufacturing sector.[1] In 2019, the aggregated production volume in the U.S. was reported to be 50,096 lbs.[1] Studies on polybutadiene rubber have investigated the effects of octylated diphenylamine on thermal stability, gel formation, and color change, highlighting its role in maintaining polymer integrity at high temperatures.[4][20]

Safety, Handling, and Toxicology

GHS and Regulatory Status

Comprehensive GHS classification and hazard statement data for this compound are not widely available.[5] It is listed on the EPA's TSCA inventory.[1] Due to the lack of specific toxicological data, a precautionary approach based on the profiles of related aromatic amines is warranted.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Toxicological Profile (Inferred)

The parent compound, N-phenylaniline (diphenylamine), is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[22] It is reasonable to assume that this compound may present similar hazards. Aromatic amines, as a class, can cause skin sensitization and methaemoglobinemia upon significant exposure.[23] All products are intended for research and development use only and must be handled by qualified individuals.[9]

Conclusion

This compound (CAS 4175-37-5) is a specialty chemical of significant industrial value, primarily as a high-performance antioxidant for polymers and lubricants. Its synthesis is readily achievable through modern organometallic cross-coupling reactions like the Buchwald-Hartwig amination, which offers a robust and efficient route. While publicly available experimental characterization data is sparse, its spectroscopic properties can be reliably predicted, and its identity can be confirmed through a standard analytical workflow. Its mechanism as a radical scavenger is well-understood, providing a clear basis for its application in material stabilization. Proper safety protocols, inferred from related aromatic amines, must be followed during its handling and use.

References

Sources

- 1. This compound | C20H27N | CID 61335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAS#:4175-37-5 | Chemsrc [chemsrc.com]

- 9. 4175-37-5 this compound AKSci Z1663 [aksci.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. synarchive.com [synarchive.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PubChemLite - this compound (C20H27N) [pubchemlite.lcsb.uni.lu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. oiccpress.com [oiccpress.com]

- 21. raywaychem.com [raywaychem.com]

- 22. chembk.com [chembk.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Physical and chemical properties of 4-Octyldiphenylamine

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dioctyldiphenylamine

Authored by a Senior Application Scientist

Introduction: 4,4'-Dioctyldiphenylamine, a substituted aromatic amine, is a compound of significant interest across various industrial and research sectors. Its utility primarily stems from its antioxidant properties, which make it a valuable additive in lubricants, polymers, and rubbers to prevent degradation from oxidation.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 4,4'-dioctyldiphenylamine, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application. It is important to note that the term "octyldiphenylamine" can be ambiguous, referring to several isomers. This document will focus on the most well-characterized isomer, 4,4'-dioctyldiphenylamine (CAS RN: 101-67-7).[1][3]

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,4'-dioctyldiphenylamine are crucial for its handling, formulation, and application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C28H43N | [3][4][5] |

| Molecular Weight | 393.65 g/mol | [1][3][5] |

| CAS Registry Number | 101-67-7 | [1][3] |

| Appearance | White to beige powder or solid with a slight amine odor.[1][2] | [1][2] |

| Melting Point | 96-97 °C (205-207 °F) | [1] |

| Boiling Point | Decomposes before boiling | |

| Solubility | Insoluble in water.[2][6] | [2][6] |

| Density | 0.99 g/cm³ | [1] |

| Flash Point | 213 °C (415 °F) | [1] |

Chemical Structure and Reactivity

4,4'-Dioctyldiphenylamine's structure, consisting of a central secondary amine linking two p-octylphenyl groups, is key to its chemical behavior.

Caption: Chemical structure of 4,4'-Dioctyldiphenylamine.

The secondary amine group is the primary site of reactivity. It can undergo oxidation, which is central to its function as an antioxidant. The lone pair of electrons on the nitrogen atom can donate to radical species, effectively neutralizing them and terminating oxidative chain reactions.

Reactivity Profile:

-

Oxidizing Agents: 4,4'-Dioctyldiphenylamine can react with strong oxidizing agents.[2][6]

-

Acids: It neutralizes acids in exothermic reactions to form salts and water.[2][6]

-

Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][6]

-

Reducing Agents: Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[2][6]

Synthesis

The industrial synthesis of 4,4'-dioctyldiphenylamine is typically achieved through the Friedel-Crafts alkylation of diphenylamine with an octene isomer, commonly diisobutylene.[7]

Caption: Generalized workflow for the synthesis of 4,4'-Dioctyldiphenylamine.

Experimental Protocol: Synthesis of 4,4'-Dioctyldiphenylamine

-

Reaction Setup: Charge a reaction vessel with diphenylamine and an alkylation catalyst (e.g., activated aluminosilicate) in a weight ratio of 1:0.05 to 1:0.3.[7]

-

Dehydration: Heat the mixture to 140-160°C to remove any water from the catalyst.[7]

-

Alkylation: Introduce diisobutylene to the reaction mixture, maintaining a threefold molar excess relative to diphenylamine.[7] Allow the reaction to proceed at 140-160°C until the desired conversion is achieved.

-

Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Purification: Remove unreacted diisobutylene from the filtrate via distillation to yield the final product.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 4,4'-dioctyldiphenylamine.

Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-dioctyldiphenylamine exhibits characteristic absorption bands corresponding to its functional groups. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[8]

Mass Spectrometry (MS): Mass spectral data is available for 4,4'-dioctyldiphenylamine, providing information on its molecular weight and fragmentation pattern.[4]

Applications

The primary application of 4,4'-dioctyldiphenylamine is as an antioxidant.[1] It is used in:

-

Lubricants: To prevent oxidative degradation of petroleum-based and synthetic lubricants.[1]

-

Polymers and Rubbers: To enhance the stability and lifespan of various plastics and rubber compounds.[1][2]

Safety and Handling

Hazards:

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye protection.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Take off contaminated clothing and wash the skin with soap and water.[9]

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

References

-

4-tert-Octyldiphenylamine | 1X10MG | C20H27N | 692576 | 4496-45-1 - HPC Standards. [Link]

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

-

4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem. [Link]

-

4,4′-Di-tert-octyldiphenylamine - CAS Common Chemistry. [Link]

-

4,4'-Di-t-octyldiphenylamine | C28H43N | CID 15919999 - PubChem. [Link]

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

-

Octyldiphenylamine | C20H27N | CID 66575 - PubChem. [Link]

- CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant - Google P

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

-

4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine - PubChem. [Link]

-

4,4'-DIOCTYLDIPHENYLAMINE - precisionFDA. [Link]

-

Di-t-octyl-diphenylamine | C28H43N | CID 129850190 - PubChem. [Link]

- EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof - Google P

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

-

4-Octyl-N-phenylaniline | C20H27N | CID 61335 - PubChem. [Link]

-

Butyl-octyl-diphenylamine | C24H35N | CID 66799917 - PubChem. [Link]

Sources

- 1. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

- 3. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 4. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof - Google Patents [patents.google.com]

- 8. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

Synthesis pathway for 4-Octyl-N-phenylaniline

An In-depth Technical Guide to the Synthesis of 4-Octyl-N-phenylaniline

Introduction

This compound, a substituted diphenylamine, is a molecule of significant interest in materials science and industrial chemistry. Its structure, featuring a long alkyl chain, imparts unique solubility and electronic properties, making it a valuable component in applications such as antioxidants, lubricants, and as an intermediate in the synthesis of organic electronic materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical laboratory considerations. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying rationale that dictates the choice of reagents, catalysts, and conditions, ensuring a robust and reproducible synthesis.

The core of this molecule is the C-N bond connecting the two phenyl rings. The formation of this bond is a cornerstone of modern organic synthesis, with several powerful methodologies available. This guide will focus on the two most prominent and industrially relevant strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. We will dissect each method, offering a comparative analysis to inform the selection of the most appropriate pathway based on available resources, scale, and desired purity.

| Property | Value |

| Molecular Formula | C₂₀H₂₇N |

| Molecular Weight | 281.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4175-37-5 |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 |

| Physical Description | Dry Powder |

Table 1: Physicochemical Properties of this compound. [1][2]

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the key aryl-nitrogen bond as the primary disconnection point. This immediately suggests two logical precursor pairs for a cross-coupling strategy, forming the basis of our investigation into the Buchwald-Hartwig and Ullmann reactions.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two convergent pathways. Route A utilizes the readily available 4-octylaniline and a simple aryl halide, while Route B employs aniline and a functionalized 4-octylaryl halide. The choice between these routes often depends on the commercial availability and cost of the respective starting materials.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the synthesis of aryl amines due to its remarkable functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.[3] The reaction creates a carbon-nitrogen bond through the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4]

Mechanistic Principles & Causality

The efficacy of this reaction hinges on a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate this rate-limiting step.[5]

-

Ligand Exchange/Amine Coordination : The amine substrate coordinates to the Pd(II) complex, displacing a ligand or the halide. A strong, non-coordinating base is then required to deprotonate the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, and the desired this compound is ejected from the coordination sphere, regenerating the active Pd(0) catalyst.[4][5]

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: Synthesis via Route A

This protocol describes the coupling of 4-octylaniline with bromobenzene, a representative example of the Buchwald-Hartwig reaction.

Materials & Reagents:

-

4-Octylaniline (1.0 equiv)

-

Bromobenzene (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add the 4-octylaniline, followed by the bromobenzene and anhydrous toluene via syringe.

-

Reaction : Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup : Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow & Data Summary

Figure 3: Experimental workflow for Buchwald-Hartwig synthesis.

| Parameter | Typical Value/Condition | Rationale |

| Catalyst Loading | 0.5 - 2.0 mol% Pd | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates (e.g., aryl chlorides). |

| Ligand | Bulky Biarylphosphines (XPhos, SPhos) | Promotes reductive elimination and prevents catalyst decomposition, enhancing overall efficiency.[5] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions. |

| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents with appropriate boiling points are preferred. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step. |

| Yield | 85 - 98% | Generally high-yielding for electronically neutral or electron-poor aryl halides. |

Table 2: Key Parameters for Buchwald-Hartwig Amination.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl-nitrogen bonds, predating palladium-catalyzed methods by nearly a century.[6] It involves the reaction of an aryl halide with an amine, promoted by copper.

Mechanistic Evolution and Causality

Historically, the Ullmann reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder, limiting its scope.[7][8] Modern advancements have introduced soluble copper salts (e.g., CuI) and, critically, accelerating ligands (such as diamines or amino acids), which allow the reaction to proceed under much milder conditions.[9][10]

While the precise mechanism is still debated, it is generally accepted to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway. The ligand's role is to solubilize the copper species and facilitate the key steps of oxidative addition and reductive elimination, lowering the overall activation energy.[7]

Detailed Experimental Protocol: Synthesis via Route A (Modern Conditions)

This protocol describes a ligand-accelerated Ullmann coupling between 4-octylaniline and iodobenzene.

Materials & Reagents:

-

4-Octylaniline (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup : To a round-bottom flask, add CuI, K₂CO₃, and a magnetic stir bar.

-

Reagent Addition : Under a nitrogen atmosphere, add 4-octylaniline, iodobenzene, DMEDA, and DMF.

-

Reaction : Heat the mixture to 110-120 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).

-

Workup : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with water to remove DMF, followed by a brine wash.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis: Buchwald-Hartwig vs. Ullmann

The choice between these two premier methods is a critical decision in synthetic planning.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant and inexpensive) |

| Conditions | Generally milder (80-110 °C) | Traditionally harsh, now milder with ligands (110-140 °C) |

| Reaction Time | Typically faster (4-24 hours) | Often slower (24-72 hours) |

| Substrate Scope | Extremely broad; tolerates most functional groups | Good, but can be sensitive to certain functional groups |

| Ligand Sensitivity | Highly dependent on specialized, often proprietary ligands | Ligands are simpler and less expensive (e.g., diamines) |

Table 3: Comparison of Key C-N Cross-Coupling Methodologies.

Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Analysis Technique | Expected Results for this compound |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.4 ppm), N-H proton (broad singlet, ~5.6 ppm), aliphatic protons of the octyl chain (triplet for CH₃ at ~0.9 ppm, multiplets for CH₂ groups from ~1.2-2.6 ppm). |

| ¹³C NMR | Aromatic carbons (~115-150 ppm), aliphatic carbons of the octyl chain (~14-35 ppm). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 281. Subsequent fragmentation would show loss of alkyl chain fragments. |

| IR Spectroscopy | N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), C=C stretching (aromatic ring, ~1500-1600 cm⁻¹).[11] |

Table 4: Expected Analytical Data for Product Characterization.

Conclusion and Future Outlook

The synthesis of this compound can be reliably achieved through two primary cross-coupling strategies: the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig approach stands out for its speed, high yields, and exceptional functional group tolerance, making it the preferred method in research and discovery settings. However, the lower cost of the copper catalyst in the Ullmann reaction presents a significant advantage for large-scale industrial production, especially with modern protocols that have mitigated the historically harsh conditions.

The choice of synthesis pathway is ultimately a strategic one, balancing the cost of materials, reaction efficiency, and the scale of production. Future research will likely focus on further reducing catalyst loading, developing even more efficient ligands for both palladium and copper systems, and exploring greener, more sustainable solvent systems to enhance the industrial viability of these powerful transformations.

References

-

Reductive Alkylation of Anilines Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

-

Ullmann Condensation - SynArchive. SynArchive. Available at: [Link]

-

Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. - ResearchGate. ResearchGate. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00822C. Available at: [Link]

-

Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... - ResearchGate. ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

-

This compound | C20H27N | CID 61335 - PubChem. National Institutes of Health. Available at: [Link]

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

-

Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C20H27N | CID 61335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

4-Octyl-N-phenylaniline mechanism of action as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of 4-Octyl-N-phenylaniline

Executive Summary

Oxidative degradation poses a significant threat to the longevity and stability of a wide array of materials and biological systems. This compound, a derivative of diphenylamine, has emerged as a highly effective industrial antioxidant, primarily utilized to protect polymers, rubbers, and lubricants from such degradation.[1][2] This technical guide provides a comprehensive exploration of the core mechanisms underpinning its potent antioxidant activity. The primary mode of action for this compound is as a chain-breaking antioxidant that operates via a Hydrogen Atom Transfer (HAT) mechanism. The secondary amine moiety serves as the active site, readily donating its hydrogen atom to neutralize damaging free radicals, thereby terminating degradative chain reactions.[1][3] The resulting diphenylaminyl radical is significantly stabilized by resonance across its two phenyl rings. Furthermore, the para-substituted octyl group plays a crucial role by enhancing the molecule's solubility in nonpolar media and favorably modulating its electronic properties to increase reactivity.[3][4][5] This document delves into the structure-activity relationship, provides detailed protocols for experimental validation, and discusses the broader implications for material science and drug development professionals.

Part 1: The Challenge of Oxidative Stress

Oxidative stress is a phenomenon caused by an imbalance between the production of reactive free radicals and the ability of a system to detoxify these reactive species or repair the resulting damage. Free radicals are atoms or molecules possessing an unpaired electron, rendering them highly unstable and reactive. In both industrial materials and biological contexts, these radicals initiate chain reactions that lead to widespread degradation.

In polymers and lubricants, this process, often termed autoxidation, is triggered by heat, light, or mechanical stress. It leads to undesirable changes such as discoloration, loss of mechanical strength, embrittlement, and reduced service life.[1] The core of autoxidation is a free-radical chain reaction involving initiation, propagation, and termination steps. Antioxidants are critical additives that interrupt this cycle, primarily during the propagation phase, by neutralizing the chain-carrying radicals.

Part 2: this compound: A Profile of a Chain-Breaking Antioxidant

This compound belongs to the class of secondary aromatic amine antioxidants, which are renowned for their efficacy, particularly at elevated temperatures.[6][7] Its molecular architecture is key to its function.

-

Chemical Structure: C₂₀H₂₇N[2]

-

Core Scaffold: The diphenylamine ((C₆H₅)₂NH) structure forms the foundation, providing the essential secondary amine (-NH-) group and two phenyl rings.[8]

-

Active Site: The hydrogen atom on the secondary amine is the primary point of action for radical scavenging.[9]

-

Stabilizing Moieties: The two phenyl rings delocalize the unpaired electron of the radical formed after hydrogen donation, creating a stable and less reactive species.

-

Functional Group: The 4-octyl group (an eight-carbon alkyl chain) is strategically positioned on one of the phenyl rings. This chain significantly increases the molecule's lipophilicity and alters its electronic properties.[4][5]

The combination of a labile hydrogen atom, a system for radical stabilization, and enhanced solubility makes this compound a highly efficient and persistent antioxidant.

Caption: Chemical structure of this compound.

Part 3: The Core Antioxidant Mechanism of Action

The efficacy of this compound stems from its ability to interrupt radical-propagating chain reactions. This is achieved through a multi-stage process involving radical scavenging and the formation of stable intermediates.

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism is Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to a highly reactive free radical, such as a peroxyl radical (ROO•), which is a common species in autoxidation.[10]

Ar₂N-H + ROO• → [Ar₂N•] + ROOH

-

Initiation: A reactive radical (ROO•) attacks a substrate, perpetuating the oxidative chain.

-

Intervention: The this compound molecule (Ar₂N-H) intercepts this radical.

-

Donation: The hydrogen atom from the secondary amine is transferred to the peroxyl radical. This satisfies the radical's unstable electron configuration, converting it into a more stable hydroperoxide (ROOH).

-

Termination: This act terminates the immediate chain reaction. The antioxidant is converted into a diphenylaminyl radical (Ar₂N•), but this species is significantly less reactive than the initial ROO• radical due to resonance stabilization.[3]

The ease of this hydrogen donation is quantified by the N-H Bond Dissociation Energy (BDE). The introduction of electron-donating groups, such as the alkyl chain, can lower the BDE, thereby enhancing the antioxidant's performance.[4]

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Secondary Mechanisms and Catalytic Regeneration

The antioxidant capability of diphenylamines is not limited to a single radical-trapping event. The resulting diphenylaminyl radical (Ar₂N•) can participate in further reactions, leading to a catalytic cycle that is conceptually similar to the Denisov Cycle observed in Hindered Amine Stabilizers (HALS).[11][12][13]

-

Formation of Nitroxide Radical: The aminyl radical can react with another peroxyl radical to form a stable nitroxide radical (Ar₂NO•).

-

Radical Scavenging by Nitroxide: This nitroxide radical is itself an excellent scavenger of other carbon-centered radicals (R•), forming a non-radical species (Ar₂NOR).[14]

-

Regeneration: This non-radical intermediate can then react with another peroxyl radical (ROO•) to regenerate the nitroxide radical (Ar₂NO•), allowing the cycle to continue.[12]

This regenerative process allows a single molecule of the antioxidant to neutralize multiple free radicals, significantly enhancing its long-term protective efficacy.[14]

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce this radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants. [15][16] Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare dilutions of the antioxidant sample and a standard (e.g., Trolox).

-

Add a small volume of the antioxidant sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

-

Measurement:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the activity of the sample is expressed as µM of Trolox equivalents.

-

Data Presentation

The following table summarizes expected comparative data for this compound.

| Compound | DPPH IC₅₀ (µg/mL) | TEAC Value (mM Trolox Eq./mM) |

| Trolox (Standard) | 5.0 | 1.00 |

| Diphenylamine | 25.0 | 0.65 |

| This compound | 12.5 | 0.85 |

Note: These are representative values for illustrative purposes. Actual values may vary based on experimental conditions. The lower IC₅₀ and higher TEAC value for this compound compared to the parent diphenylamine illustrate the performance enhancement provided by the octyl group.

Part 5: Applications and Future Directions

The primary application of this compound is as a high-performance antioxidant in industrial settings. [2]It is widely used to stabilize materials such as:

-

Synthetic rubbers and elastomers [1]* Plastics and polyolefins [17]* Industrial lubricants and engine oils [3][7] Its excellent solubility in organic media and high efficacy at elevated temperatures make it a preferred choice for demanding applications.

While its current use is industrial, the fundamental principles of its radical-scavenging activity are relevant to the field of drug development. Oxidative stress is implicated in numerous diseases, and understanding the structure-activity relationships of potent antioxidants can inform the design of novel therapeutic agents. Future research should focus on detailed kinetic studies to fully elucidate the catalytic cycle, investigations into its efficacy and safety in biological systems, and exploring potential synergistic effects when combined with other classes of antioxidants.

Conclusion

This compound is a potent chain-breaking antioxidant whose mechanism is deeply rooted in its chemical structure. It operates primarily through a Hydrogen Atom Transfer (HAT) pathway, where the secondary amine's hydrogen atom neutralizes destructive free radicals. The stability of the resulting aminyl radical, conferred by the phenyl rings, and the enhanced reactivity and solubility provided by the 4-octyl group, are key to its high efficiency. Its ability to engage in a regenerative catalytic cycle further extends its protective lifetime, making it an invaluable tool for preventing oxidative degradation in a multitude of applications.

References

-

Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. [Link]

-

Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Wellt Chemicals Blog. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenylamine: The Antioxidant Powerhouse for Polymer Stability. Inno Pharmchem. [Link]

-

Ambrogi, V., et al. (2017). A review on the mechanism of action and applicability of Hindered Amine Stabilizers. Polymer Degradation and Stability. [Link]

-

3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA Blog. [Link]

-

Garrido, P. M., et al. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology. [Link]

-

van der Zee, J., et al. (1995). Diphenylamine: an unusual antioxidant. Free Radical Biology and Medicine. [Link]

-

Takahashi, N., et al. (2003). Enhancement of Antioxidant Activity of P-Alkylaminophenols by Alkyl Chain Elongation. Bioorganic & Medicinal Chemistry. [Link]

-

Li, Y., et al. (2022). Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. ACS Omega. [Link]

-

Wang, Y., et al. (2022). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. [Link]

-

Haidasz, E. A., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry. [Link]

-

Jin, Y., et al. (2019). Synthesis of a Multi-phenol Antioxidant and Its Compatibility with Alkyl Diphenylamine and ZDDP in Ester Oil. ResearchGate. [Link]

-

Zhang, J., et al. (2020). Determination of Diphenylamine Antioxidants in Wastewater/Biosolids and Sediment. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. [Link]

-

Wikipedia contributors. (n.d.). Diphenylamine. Wikipedia. [Link]

-

Honda, T., et al. (2015). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society. [Link]

-

Fujisawa, S., et al. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Yanishlieva, N. V., et al. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]

-

Khan, K. M., et al. (2012). Synthesis and DPPH Radical Scavenging Activity of 5-Arylidene-N,Ndimethylbarbiturates. Bentham Science. [Link]

-

Le, T. H., et al. (2023). Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. Physical Chemistry Chemical Physics. [Link]

-

Tzani, A., et al. (2022). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. PubChem Compound Database. [Link]

-

Ilyasov, I. R., et al. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants. [Link]

-

Kim, J., et al. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research. [Link]

-

Lu, Z., et al. (2019). Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment. Environmental Science: Processes & Impacts. [Link]

-

Sathyadevi, M., & Subramanian, S. (2015). Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. [Link]

-

Valgimigli, L., & Baschieri, A. (2021). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH•. A Review. Nanomaterials. [Link]

- Malík, F., et al. (n.d.). Antioxidant composition of octylated diphenylamine and process of preparation thereof.

-

Stanc, D. C., et al. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants. [Link]

-

da Silva, A. C. C., et al. (2017). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules. [Link]

-

Al-Radadi, N. S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. [Link]

-

Mikulás, M., et al. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. [Link]

-

Gülçin, İ., et al. (2021). Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Antioxidants. [Link]

-

d'Ischia, M., et al. (2013). On the antioxidant activity of eumelanin biopigments: a quantitative comparison between free radical scavenging and redox properties. Free Radical Biology and Medicine. [Link]

-

Roy, A., et al. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. AYU. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C20H27N | CID 61335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. welltchemicals.com [welltchemicals.com]

- 13. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 14. 3vsigmausa.com [3vsigmausa.com]

- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-Octyl-N-phenylaniline: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-Octyl-N-phenylaniline (CAS: 4175-37-5), a substituted diphenylamine derivative. Aimed at researchers and professionals in chemical synthesis and drug development, this document synthesizes foundational spectroscopic principles to present the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By detailing the underlying causality of spectral features, this guide serves as a practical reference for the characterization and structural verification of this compound and related compounds.

Introduction and Molecular Overview

This compound, with the molecular formula C₂₀H₂₇N and a molecular weight of 281.4 g/mol , is a secondary aromatic amine featuring a phenyl group and a 4-octylphenyl group attached to a central nitrogen atom[1]. The structural complexity, arising from the combination of an extended alkyl chain, two distinct aromatic rings, and a secondary amine linkage, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable, providing complementary information on the carbon-hydrogen framework, functional groups, and overall molecular mass and fragmentation patterns. This guide details the expected spectral signature of this compound, grounding the interpretation in established chemical principles.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For this compound, the spectra are predicted to show distinct signals for the unsubstituted phenyl ring, the para-substituted phenyl ring, the octyl chain, and the amine proton.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds, as it provides excellent solubility and its residual solvent peak is well-characterized[2][3].

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point for both ¹H and ¹³C spectra[2].

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -1 to 10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR[4].

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to be complex but interpretable, with signals corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the octyl chain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C2'-H, C6'-H) | 7.20 - 7.30 | Triplet (t) | 2H | Protons on the unsubstituted ring, ortho to the amine. |

| Aromatic (C3'-H, C5'-H, C4'-H) | 6.80 - 7.00 | Multiplet (m) | 3H | Protons on the unsubstituted ring, meta and para to the amine. |

| Aromatic (C2-H, C6-H) | ~7.05 | Doublet (d) | 2H | Protons on the octyl-substituted ring, ortho to the amine. |

| Aromatic (C3-H, C5-H) | ~6.95 | Doublet (d) | 2H | Protons on the octyl-substituted ring, meta to the amine. |

| N-H | ~5.60 | Broad Singlet (br s) | 1H | The amine proton signal is often broad and its position can vary with concentration and solvent[5]. |

| Benzylic CH₂ (C1'') | ~2.55 | Triplet (t) | 2H | Methylene group directly attached to the aromatic ring. |

| Aliphatic (CH₂)₆ | 1.20 - 1.60 | Multiplet (m) | 12H | Overlapping signals from the six methylene groups in the middle of the octyl chain. |

| Terminal CH₃ | ~0.88 | Triplet (t) | 3H | Terminal methyl group of the octyl chain. |

Note: Prime (') denotes the unsubstituted phenyl ring, double prime ('') denotes the octyl chain.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the para-substitution pattern on one ring, symmetry will result in fewer than 20 signals[4].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C1' (ipso, N-attached) | ~143 | Carbon directly attached to nitrogen is deshielded. |

| C1 (ipso, N-attached) | ~140 | Deshielded due to attachment to nitrogen, slightly shielded relative to C1' by the alkyl group. |

| C4 (ipso, octyl-attached) | ~131 | Quaternary carbon attached to the alkyl chain. |

| C2', C6' | ~129 | Aromatic CH carbons on the unsubstituted ring. |

| C3, C5 | ~129 | Aromatic CH carbons on the substituted ring, ortho to the octyl group. |

| C4' | ~120 | Para carbon on the unsubstituted ring. |

| C2, C6 | ~118 | Aromatic CH carbons on the substituted ring, meta to the octyl group. |

| C3', C5' | ~117 | Meta carbons on the unsubstituted ring. |

| C1'' (Benzylic CH₂) | ~35 | Alkyl carbon directly attached to the aromatic ring[3]. |

| C2'' - C7'' (Alkyl CH₂) | 22 - 32 | The cluster of sp³ hybridized carbons of the octyl chain. |

| C8'' (Terminal CH₃) | ~14 | The terminal methyl carbon, typically the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks will confirm the presence of the secondary amine (N-H) and the aromatic rings.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two NaCl or KBr plates, or by preparing a KBr pellet if the sample is a solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be taken first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation